molecular formula C5H8ClF2NO B1446366 3,3-Difluoropiperidin-4-one hydrochloride CAS No. 1283720-75-1

3,3-Difluoropiperidin-4-one hydrochloride

Cat. No. B1446366
CAS RN: 1283720-75-1
M. Wt: 171.57 g/mol
InChI Key: XQNYCEFQCLYCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoropiperidin-4-one hydrochloride is a chemical compound with the molecular formula C5H8ClF2NO . It is a solid substance with a molecular weight of 171.57 . As a derivative of piperidine, it is a common building block in pharmaceutical active ingredients (APIs) and can easily attach to molecular scaffolds through amination .


Molecular Structure Analysis

The InChI code for 3,3-Difluoropiperidin-4-one hydrochloride is 1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,3-Difluoropiperidin-4-one hydrochloride is a solid substance that should be stored sealed in a dry environment at 2-8°C . It has a molecular weight of 171.57 .

Scientific Research Applications

Drug Discovery and Development

3,3-Difluoropiperidin-4-one hydrochloride: is a valuable building block in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can enhance their metabolic stability and improve pharmacokinetic properties . The difluorinated piperidine structure is particularly advantageous in creating new medicinal agents due to its ability to modulate biological activity and increase binding affinity to target receptors.

Radiobiology and Imaging Agents

In radiobiology, 3,3-Difluoropiperidin-4-one hydrochloride can be used to synthesize 18F-labeled pyridines . These compounds are of special interest as potential imaging agents for positron emission tomography (PET), providing valuable insights into biological processes and disease states .

Agricultural Chemistry

The introduction of fluorine atoms into agricultural chemicals can significantly improve their physical, biological, and environmental properties3,3-Difluoropiperidin-4-one hydrochloride serves as a precursor for the synthesis of fluorinated pyridines, which are incorporated into new agricultural products to enhance their efficacy and safety .

Cancer Research

This compound has shown promise in cancer research, particularly in the development of selective estrogen receptor modulators. It has been used to create molecules with enhanced selectivity for estrogen-positive breast cancer, potentially leading to more targeted and effective treatments .

NMR Probing

Due to its fluorinated structure, 3,3-Difluoropiperidin-4-one hydrochloride can be utilized as a 19F NMR probe . This application is beneficial in medicinal chemistry and biochemistry research, as it allows for the study of molecular interactions without the need for deuterated solvents or internal standards .

Pharmaceutical Active Ingredients (APIs)

As a versatile synthetic intermediate, 3,3-Difluoropiperidin-4-one hydrochloride is frequently used in the synthesis of APIs. Its presence in a molecular scaffold can significantly improve the inhibitory performance of APIs, making it a staple in pharmaceutical manufacturing .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3,3-difluoropiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYCEFQCLYCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropiperidin-4-one hydrochloride

CAS RN

1523618-12-3
Record name 4-Piperidinone, 3,3-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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